molecular formula C7H13NO2 B1425958 2-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1314961-38-0

2-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1425958
M. Wt: 143.18 g/mol
InChI Key: IIPOZVLOXPIXKG-UHFFFAOYSA-N
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Description

“2-(tetrahydro-2H-pyran-4-yl)acetamide” is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(tetrahydro-2H-pyran-4-yl)acetamide” consists of a tetrahydro-2H-pyran ring attached to an acetamide group .


Physical And Chemical Properties Analysis

“2-(tetrahydro-2H-pyran-4-yl)acetamide” is a solid substance at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including molecules structurally similar to 2-(tetrahydro-2H-pyran-4-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays (Chkirate et al., 2019).

Synthesis of Novel 2-Pyrone Derivatives

In a study exploring the synthesis of new compounds, a derivative similar to 2-(tetrahydro-2H-pyran-4-yl)acetamide was created. This research contributes to the understanding of the synthesis and crystal structures of novel organic compounds (Sebhaoui et al., 2020).

Development of Atropisomers and Heck Cyclization

A study focused on the synthesis of atropisomers related to 2-(tetrahydro-2H-pyran-4-yl)acetamide, which were used in Heck cyclization reactions. This research contributes to the field of organic synthesis and the development of new chemical reactions (Skladchikov et al., 2013).

Biological Evaluation as Antioxidant, Analgesic, and Anti-Inflammatory Agent

A derivative of 2-(tetrahydro-2H-pyran-4-yl)acetamide was synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. The compound showed noticeable activities in these domains, contributing to the understanding of its potential therapeutic applications (Nayak et al., 2014).

Antimicrobial Agent Synthesis

Another study focused on the synthesis of compounds using 4-acetamide pyrazolone, a structure related to 2-(tetrahydro-2H-pyran-4-yl)acetamide. These compounds showed promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011).

Photochemical Synthesis Method

Research into an environmentally friendly photochemical synthesis method involving a compound related to 2-(tetrahydro-2H-pyran-4-yl)acetamide was conducted. This approach emphasizes sustainable and efficient methods in chemical synthesis (Komogortsev et al., 2022).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides, including derivatives of 2-(tetrahydro-2H-pyran-4-yl)acetamide, were investigated, revealing their potential applications in photonic devices and optical energy applications (Castro et al., 2017).

Antihypertensive and Antioxidative Properties

A study on O-heterocyclic analogues, including structures related to 2-(tetrahydro-2H-pyran-4-yl)acetamide, found significant antihypertensive and antioxidative activities. This research contributes to the development of natural functional food supplements and therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).

Safety And Hazards

The safety information available indicates that “2-(tetrahydro-2H-pyran-4-yl)acetamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOZVLOXPIXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-2H-pyran-4-yl)acetamide

Synthesis routes and methods

Procedure details

A 0° C. solution of tetrahydropyran-4-ylacetyl chloride (0.500 g, 3.07 mmol) in THF (25 mL) was treated drop-wise with NH4OH (˜15M, 2.05 mL, ˜30.7 mmol), allowed to warm to RT and stirred overnight. The mixture was concentrated to dryness, co-evaporated with IPA (2×), then suspended in IPA and the solids removed via filtration. The filtrate was concentrated to dryness to afford 2-(tetrahydro-2H-pyran-4-yl)acetamide (510 mg, 116%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H), 6.73 (s, 1H), 3.78 (dd, J=11.4, 4.1 Hz, 2H), 3.29-3.19 (m, 2H), 2.15-1.92 (m, 2H), 1.91-1.78 (m, 1H), 1.58-1.48 (m, 2H), 1.23-1.06 (m, 2H); MS (ESI) m/z: 144.1 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Xiong, J Wiltsie, A Woods, J Guo, JV Pivnichny… - Bioorganic & medicinal …, 2006 - Elsevier
A potent and selective anthrax LF inhibitor 40, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, was identified through SAR study of a …
Number of citations: 70 www.sciencedirect.com
WL Shoop, Y Xiong, J Wiltsie… - Proceedings of the …, 2005 - National Acad Sciences
The primary virulence factor of Bacillus anthracis is a secreted zinc-dependent metalloprotease toxin known as lethal factor (LF) that is lethal to the host through disruption of signaling …
Number of citations: 215 www.pnas.org
M Zhou, W Wang, Z Wang, Y Wang, Y Zhu, Z Lin… - European Journal of …, 2022 - Elsevier
The P2Y 14 nucleotide receptor, a subtype of P2Y receptors, is implicated in many human inflammatory diseases. Based on the identification of favorable residues of two screening hits …
Number of citations: 7 www.sciencedirect.com
R Desai, M Anderson, R Simpson… - LCGC North …, 2008 - chromatographyonline.com
Bacillus anthracis, the etiological agent of anthrax, is a Gram-positive, rod-shaped bacterium that forms spores that are highly resistant to heat, ultraviolet light, radiation, pressure, and …
Number of citations: 4 www.chromatographyonline.com
TL Nguyen, RG Panchal, IA Topol, D Lane… - Journal of Molecular …, 2007 - Elsevier
A congeneric set of carbamimidolyl-aryl-vinyl-carboxamidines from the National Cancer Institute (NCI) open chemical repository were identified as potent inhibitors of anthrax lethal …
Number of citations: 5 www.sciencedirect.com
J Tian, N Sun, M Yu, X Gu, Q Xie, L Shao, J Liu… - European Journal of …, 2019 - Elsevier
The retinoic acid receptor-related orphan receptor-gamma-t (RORγt) is a promising therapeutic target for treatment of Th17 cell-mediated autoimmune diseases. Based on a scaffold …
Number of citations: 16 www.sciencedirect.com
CT Supuran - Current medicinal chemistry, 2012 - ingentaconnect.com
Zinc-containing enzymes, such as carbonic anhydrases (CAs) and metalloproteases (MPs) play critical functions in bacteria, being involved in various steps of their life cycle, which are …
Number of citations: 62 www.ingentaconnect.com
A Mastrolorenzo, CT Supuran - … John Wiley & Sons. Inc. Hoboken …, 2009 - ndl.ethernet.edu.et
Clostridium tetani and Clostridium botulinum (but also Clostridium barati and Clostridium butirycum) are strictly anaerobic pathogens that provoke tetanus and botulism, respectively. 1, …
Number of citations: 9 ndl.ethernet.edu.et
G Amato, R Wiethe, A Manke, V Vasukuttan… - Bioorganic & medicinal …, 2019 - Elsevier
Antagonists of type 1 cannabinoid receptors (CB1) may be useful in treating diabetes, hepatic disorders, and fibrosis. Otenabant (1) is a potent and selective CB1 inverse agonist that …
Number of citations: 4 www.sciencedirect.com
TL Chiu, J Solberg, S Patil, TW Geders… - Journal of chemical …, 2009 - ACS Publications
Anthrax is an infectious disease caused by Bacillus anthracis, a Gram-positive, rod-shaped, anaerobic bacterium. The lethal factor (LF) enzyme is secreted by B. anthracis as part of a …
Number of citations: 32 pubs.acs.org

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